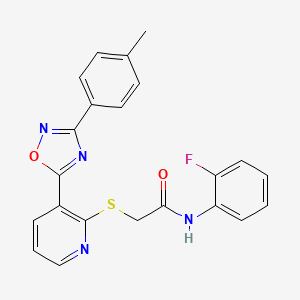
N-(2-fluorophenyl)-2-((3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-((3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H17FN4O2S and its molecular weight is 420.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-((3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-((3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Src Kinase Inhibitory and Anticancer Activities
A study by Fallah-Tafti et al. (2011) discusses the synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives, highlighting their Src kinase inhibitory and anticancer activities. This research is significant because it explores the structure-activity relationship of compounds related to KX2-391, a selective Src substrate binding site inhibitor, by substituting the pyridine ring and N-benzyl substitution. These compounds were evaluated for their ability to inhibit cell proliferation in various cancer cell lines, including human colon carcinoma, breast carcinoma, and leukemia cells, showing potential as cancer therapeutics (Fallah-Tafti et al., 2011).
Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors
Research by Stec et al. (2011) focuses on the structure-activity relationships of PI3K/mTOR dual inhibitors. The study examines various 6,5-heterocycles to improve metabolic stability, addressing the challenge of metabolic deacetylation observed in similar compounds. This work is pivotal in developing more stable and effective inhibitors for cancer therapy by exploring alternative heterocyclic analogues (Stec et al., 2011).
Anti-Lung Cancer Activity
A study on novel fluoro substituted benzo[b]pyran compounds by Hammam et al. (2005) investigates their synthesis and anti-lung cancer activity. The compounds show promising anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, indicating their potential as therapeutic agents for lung cancer treatment (Hammam et al., 2005).
Anti-Inflammatory Activity
Research by Sunder and Maleraju (2013) on novel N-(3-chloro-4-fluorophenyl) derivatives demonstrates significant anti-inflammatory activity, highlighting the therapeutic potential of such compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Antimicrobial Agents
A study by Parikh and Joshi (2014) synthesizes and evaluates oxadiazole-bearing fluoro substituted acetamides as antimicrobial agents. The research underscores the importance of fluorine atoms and electron-withdrawing substituents in enhancing antimicrobial properties, offering insights into developing new antimicrobial compounds (Parikh & Joshi, 2014).
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S/c1-14-8-10-15(11-9-14)20-26-21(29-27-20)16-5-4-12-24-22(16)30-13-19(28)25-18-7-3-2-6-17(18)23/h2-12H,13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIPBMRGEQIEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)SCC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-((3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

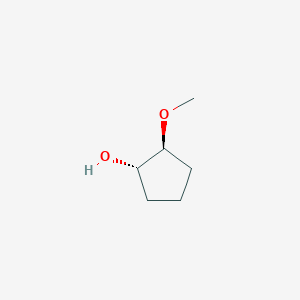
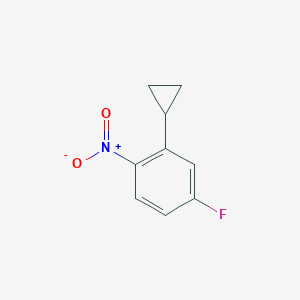
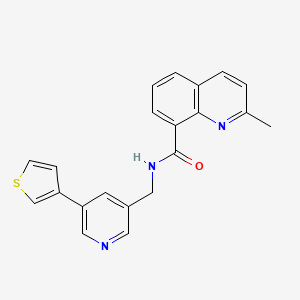
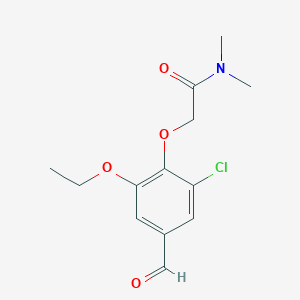
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2779509.png)
![(4-Morpholin-4-ylphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2779516.png)
![2-phenyl-4-[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]sulfonylphenyl]-1,3-thiazole](/img/structure/B2779517.png)
![(1-(Cyclopropylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2779518.png)
![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2779519.png)
![2-[(4-Bromophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2779521.png)
![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2779522.png)
![3-methyl-4-[(4-nitrophenyl)sulfonyl]-1-phenyl-1H-pyrazol-5-yl (3,4-dimethoxyphenyl)acetate](/img/structure/B2779523.png)
![5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2779524.png)
